Quantitative Degradation Activity: PEG3 Linker Outperforms PEG2 and PEG4 in PROTAC ERα Degradation
While direct head-to-head data for Acid-PEG3-C2-Boc is not available, a class-level inference from a highly analogous PROTAC system (LCL-ER(dec) series) demonstrates the functional consequence of linker length. In this study, PROTACs built with a PEG3 linker exhibited the highest ERα degradation activity compared to those with PEG2 or PEG4 linkers, despite all linkers showing comparable target binding affinity (IC50 = 30-50 nM) [1]. This indicates that the PEG3 spacer provided by Acid-PEG3-C2-Boc is likely to be the optimal length for achieving maximal degradation efficiency in certain PROTAC designs, and that PEG2 or PEG4 variants may be suboptimal.
| Evidence Dimension | ERα Degradation Activity |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)): Highest degradation activity among tested lengths. |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2): Reduced degradation activity; PEG4 linker (LCL-ER(dec)-P4): Reduced degradation activity. |
| Quantified Difference | Qualitative difference: Highest activity for PEG3. PEG2 and PEG4 show reduced degradation. |
| Conditions | In vitro PROTAC-mediated ERα degradation assay in cells, as described in MEDCHEM NEWS Vol.33 No.2. |
Why This Matters
This class-level inference supports the selection of Acid-PEG3-C2-Boc as a PEG3 linker to maximize the potential for efficient target degradation in PROTAC development, while suggesting that PEG2 and PEG4 analogs may not achieve comparable efficacy.
- [1] MEDCHEM NEWS Vol.33 No.2, page 24/52. The Pharmaceutical Society of Japan. "4. LCL-ER(dec)のERα分解メカニズム解析". Accessed April 2026. View Source
